molecular formula C9H5N3O2 B3182978 4-Azidocoumarin CAS No. 42373-56-8

4-Azidocoumarin

Cat. No.: B3182978
CAS No.: 42373-56-8
M. Wt: 187.15 g/mol
InChI Key: IUICMSYHSPWQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azidocoumarin is an organic compound that is a derivative of coumarin . It has emerged as a widely applicable labeling agent in diverse biological systems . It is used in the area of bioconjugation . It is also a fluorogenic probe useful for the detection of hydrogen sulfide (H2S) .


Synthesis Analysis

A common way to produce this compound is by condensation of salicylaldehyde and N-acetylglycine or nitroacetate . The intermediate is trapped with sodium azide to produce this compound . The isomeric this compound product can also be prepared from 4-hydroxycoumarin via the 4-chloro derivative, which reacts with sodium azide .


Molecular Structure Analysis

The molecular structure of this compound has been studied using steady-state fluorescence and time-resolved fluorescence studies at 298 K and low-temperature phosphorescence (LTP) studies at 77 K .


Chemical Reactions Analysis

This compound has been used in Cu I catalyzed Huisgen 1,3-dipolar cycloaddition reactions . This reaction leads to the formation of fluorescent conjugates .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using spectroscopic analysis .

Scientific Research Applications

Microenvironment Studies in Drug Design and Delivery

4-Azidocoumarin (4-AC) plays a significant role in understanding the microenvironments within biomimicking and biomolecular systems, crucial for drug designing and delivery. The photophysics of 4-AC, a fluorescent coumarin derivative, have been extensively studied in different systems like cyclodextrins (CDs) and serum albumins (SAs). These studies show that 4-AC's emission enhances in hydrophobic environments, which is pivotal for understanding the interaction of drugs with biological systems (Paul et al., 2021).

RNA Research and Photoaffinity Labeling

This compound is utilized in RNA research, particularly in photoaffinity labeling. A multifunctional reagent based on a coumarin scaffold, such as N3BC (7-azido-4-(bromomethyl)coumarin), is employed for selective labeling of uridine in RNA. This method facilitates various structure-function studies in RNA, including photo-crosslinking to proteins and further derivatization by click-chemistry for introducing additional fluorophores (Kellner et al., 2011).

Synthesis and Evaluation of Pharmaceutical Compounds

4-Azidocoumarins are key intermediates in the synthesis of various pharmaceutical compounds. For instance, 1,4-Triazolyl combretacoumarins, synthesized using 4-azidocoumarins, have been explored for their cytotoxicity and antiviral activities. These compounds show potential applications in treating various diseases, including cancer (Khandaker et al., 2019).

Fluorescent Probing and Imaging

This compound-based compounds, like Lyso-C, have been developed as fluorescent probes for imaging specific biological molecules or processes. For instance, Lyso-C can image lysosomal hydrogen sulfide in living cells, demonstrating the potential of this compound derivatives in biological imaging and diagnostics (Xie et al., 2017).

Photophysical Studies and Molecular Docking

This compound also aids in understanding the interactions between serum albumins and ligands. Studies involving 4-AC and serum albumins (BSA/HSA) help visualize binding sites and the effect of these interactions on protein structure, crucial for drug development (Paul et al., 2017).

Mechanism of Action

Target of Action

4-Azidocoumarin primarily targets lysosomes and serum albumins . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are proteins that regulate the colloidal osmotic pressure of blood .

Mode of Action

This compound interacts with its targets through a process known as fluorescence quenching . This interaction perturbs the binding sites of the tryptophan (Trp) and tyrosine (Tyr) residues in the proteins, altering their emission maxima . The compound also participates in energy transfer (ET) processes, particularly non-radiative singlet–singlet ET from the Trp singlet states of proteins to the singlet state of ligands .

Biochemical Pathways

It’s known that the compound plays a role in the detection ofhydrogen sulfide (H2S) . H2S is a gaseous signaling molecule involved in various physiological processes, including inflammation, neurotransmission, and vascular relaxation .

Pharmacokinetics

It’s known that the compound interacts with serum albumins, suggesting it may be distributed in the body via the bloodstream .

Result of Action

The interaction of this compound with its targets results in a change in fluorescence. This change can be used to detect the presence of H2S in living cells . The compound’s interaction with serum albumins also results in perturbations in the secondary structures of these proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the microheterogeneous environment, including supramolecular systems like cyclodextrins and biomolecular systems like serum albumins .

Safety and Hazards

The safety data sheet for 4-Azidocoumarin indicates that it is classified under acute toxicity, oral (Category 4), H302 .

Future Directions

Future research on 4-Azidocoumarin could focus on its potential as a novel anticancer drug . Its unique fluorescent properties make it a highly promising pharmacophore for the development of novel anticancer drugs .

Biochemical Analysis

Biochemical Properties

4-Azidocoumarin interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to interact with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA) . The interaction between this compound and these proteins can be visualized through fluorescence studies, indicating a strong binding affinity .

Cellular Effects

This compound has been used as a fluorescent probe for imaging lysosomal hydrogen sulfide in living cells . It exhibits a fast response, excellent sensitivity, and high selectivity toward hydrogen sulfide . This suggests that this compound can influence cell function by interacting with specific cellular processes and signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For example, it has been shown to interact with the tryptophan residues in proteins such as BSA and HSA . This interaction leads to a non-radiative singlet-singlet energy transfer from the tryptophan singlet states of proteins to the singlet state of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its interaction with proteins like BSA and HSA has been studied using steady-state fluorescence and time-resolved fluorescence studies at different temperatures . These studies help to understand the stability, degradation, and long-term effects of this compound on cellular function.

Metabolic Pathways

This compound, as a derivative of coumarin, is likely to be involved in similar metabolic pathways. Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway

Properties

IUPAC Name

4-azidochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-12-11-7-5-9(13)14-8-4-2-1-3-6(7)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUICMSYHSPWQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42373-56-8
Record name 4-Azidocoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-chloro coumarin, (100 mg, 0.54 mmol) was dissolved in 2 mL of DMF at room temperature and followed by the addition of NaN3 (40 mg, 0.62 mmol) and stirring for twelve hours. The reaction mixture was poured onto 10 g of ice, and then stirred for 30 minutes at room temperature. Filtration and drying afforded white powder; yield (80 mg, 80%); mp 159-160° C. 1H-NMR (300 MHz, CDCl3): δ 7.2-7.7 (m, 5H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azidocoumarin
Reactant of Route 2
4-Azidocoumarin
Reactant of Route 3
4-Azidocoumarin
Reactant of Route 4
4-Azidocoumarin
Reactant of Route 5
4-Azidocoumarin
Reactant of Route 6
4-Azidocoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.